molecular formula C12H14BrN5O2 B12948638 trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid

trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid

Cat. No.: B12948638
M. Wt: 340.18 g/mol
InChI Key: BHSFJMXEJHDTIJ-UHFFFAOYSA-N
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Description

(1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring substituted with an imidazo[5,1-f][1,2,4]triazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[5,1-f][1,2,4]triazinyl core, followed by bromination and subsequent amination to introduce the amino group. The final step involves the coupling of this intermediate with a cyclohexanecarboxylic acid derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH₂) in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: De-brominated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4r)-4-(4-amino-5-chloroimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid
  • (1R,4r)-4-(4-amino-5-fluoroimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid

Uniqueness

Compared to its analogs, (1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins or enzymes.

Properties

Molecular Formula

C12H14BrN5O2

Molecular Weight

340.18 g/mol

IUPAC Name

4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H14BrN5O2/c13-9-8-10(14)15-5-16-18(8)11(17-9)6-1-3-7(4-2-6)12(19)20/h5-7H,1-4H2,(H,19,20)(H2,14,15,16)

InChI Key

BHSFJMXEJHDTIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC(=C3N2N=CN=C3N)Br)C(=O)O

Origin of Product

United States

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